1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(quinolin-2-ylthio)ethanone 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(quinolin-2-ylthio)ethanone
Brand Name: Vulcanchem
CAS No.: 671200-66-1
VCID: VC0492724
InChI: InChI=1S/C22H22N2O3S/c1-26-19-11-16-9-10-24(13-17(16)12-20(19)27-2)22(25)14-28-21-8-7-15-5-3-4-6-18(15)23-21/h3-8,11-12H,9-10,13-14H2,1-2H3
SMILES: COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC4=CC=CC=C4C=C3)OC
Molecular Formula: C22H22N2O3S
Molecular Weight: 394.5g/mol

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(quinolin-2-ylthio)ethanone

CAS No.: 671200-66-1

Main Products

VCID: VC0492724

Molecular Formula: C22H22N2O3S

Molecular Weight: 394.5g/mol

1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(quinolin-2-ylthio)ethanone - 671200-66-1

CAS No. 671200-66-1
Product Name 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(quinolin-2-ylthio)ethanone
Molecular Formula C22H22N2O3S
Molecular Weight 394.5g/mol
IUPAC Name 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-quinolin-2-ylsulfanylethanone
Standard InChI InChI=1S/C22H22N2O3S/c1-26-19-11-16-9-10-24(13-17(16)12-20(19)27-2)22(25)14-28-21-8-7-15-5-3-4-6-18(15)23-21/h3-8,11-12H,9-10,13-14H2,1-2H3
Standard InChIKey CSYHJYHPJMKKCV-UHFFFAOYSA-N
SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC4=CC=CC=C4C=C3)OC
Canonical SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC4=CC=CC=C4C=C3)OC
PubChem Compound 984030
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator